1-(Pyridin-3-YL)piperazin-2-one

Sigma Receptors Ligand Binding Neuropharmacology

Procurement managers: This specific 3-pyridyl isomer exhibits preferential σ₁ receptor binding, unlike the 2-pyridyl analog that favors σ₂ receptors. This substitution pattern is non-interchangeable for accurate SAR studies and CNS drug discovery. Its balanced LogP (0.018) and TPSA (45.23 Ų) ensure distinct PK properties critical for lead optimization. Insist on CAS 345311-00-4 for reproducible pharmacology and target validation. Request bulk GMP quotes now.

Molecular Formula C9H11N3O
Molecular Weight 177.2 g/mol
CAS No. 345311-00-4
Cat. No. B1343029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-YL)piperazin-2-one
CAS345311-00-4
Molecular FormulaC9H11N3O
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CN(C(=O)CN1)C2=CN=CC=C2
InChIInChI=1S/C9H11N3O/c13-9-7-11-4-5-12(9)8-2-1-3-10-6-8/h1-3,6,11H,4-5,7H2
InChIKeyLCLQIOFEFBAKAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-3-YL)piperazin-2-one (CAS 345311-00-4) Procurement and Baseline Specifications


1-(Pyridin-3-yl)piperazin-2-one (CAS 345311-00-4) is a heterocyclic small molecule belonging to the pyridinyl piperazinone class, with the molecular formula C₉H₁₁N₃O and a molecular weight of 177.20 g/mol . This compound is utilized as a versatile building block in medicinal chemistry and chemical biology , featuring a piperazin-2-one core with a pyridine substituent at the 3-position. Its structure presents a balanced scaffold with a topological polar surface area (TPSA) of 45.23 Ų and a calculated partition coefficient (LogP) of 0.018, indicating moderate polarity and potential for favorable drug-like properties .

Why Simple Substitution of 1-(Pyridin-3-YL)piperazin-2-one (CAS 345311-00-4) with In-Class Analogs is Inadvisable


Substituting 1-(pyridin-3-yl)piperazin-2-one with a generic pyridinyl piperazinone analog carries significant risk due to the position-specific pharmacology of the pyridine nitrogen. The substitution pattern is not inert; it dictates critical differences in receptor subtype selectivity, as demonstrated by sigma receptor binding studies [1]. For instance, the (3-pyridyl) isomer, which defines this compound, exhibits a distinct binding profile favoring σ₁ receptors, whereas the (2-pyridyl) analog favors σ₂ receptors [1]. This divergence in molecular recognition can fundamentally alter downstream biological effects in target validation or probe development. Furthermore, the compound's unique physicochemical signature—including its specific LogP and polar surface area—differentiates it from regioisomers, influencing solubility, permeability, and formulation strategies . Consequently, treating these analogs as interchangeable can lead to irreproducible biological data, misinterpreted structure-activity relationships (SAR), and wasted resources in lead optimization campaigns.

Quantitative Differentiation of 1-(Pyridin-3-YL)piperazin-2-one (CAS 345311-00-4) from Closest Analogs


Regioisomeric Sigma Receptor Subtype Selectivity: (3-Pyridyl) vs. (2-Pyridyl) Isomers

The position of the pyridine nitrogen in pyridylpiperazines dictates sigma receptor subtype selectivity. 1-(Pyridin-3-yl)piperazin-2-one, bearing the 3-pyridyl substituent, demonstrates a binding profile favoring the σ₁ receptor. This contrasts with the (2-pyridyl)piperazine analogs, which were previously shown to favor σ₂ receptor binding [1].

Sigma Receptors Ligand Binding Neuropharmacology

Sigma Receptor Subtype Selectivity: (3-Pyridyl) vs. (4-Pyridyl) Isomers

Both the (3-pyridyl) and (4-pyridyl)piperazines favor the σ₁ receptor over the σ₂ receptor, but the 3-pyridyl isomer offers a unique electronic and steric environment that can fine-tune binding interactions [1]. While both isomers share σ₁ preference, subtle differences in binding pocket complementarity may influence downstream pharmacology.

Sigma Receptors Ligand Binding Neuropharmacology

Physicochemical Differentiation from Regioisomeric Analogs: LogP and Polarity

1-(Pyridin-3-yl)piperazin-2-one exhibits distinct physicochemical properties compared to its regioisomers, which directly influence drug-like behavior. Its calculated LogP is 0.018 and topological polar surface area (TPSA) is 45.23 Ų . In contrast, a closely related analog, 3-(pyridin-2-yl)piperazin-2-one (CAS 1246548-67-3), has a predicted LogP of 0.412 and a TPSA that, while not explicitly stated, is expected to differ due to the altered hydrogen bonding capability of the 2-pyridyl nitrogen . These differences, particularly the nearly two-fold variation in LogP, impact solubility and membrane permeability.

Physicochemical Properties ADME Medicinal Chemistry

Structural Versatility in Derivatization: A Differentiating Feature

1-(Pyridin-3-yl)piperazin-2-one serves as a privileged scaffold due to the presence of multiple functionalizable sites, including the secondary amine of the piperazinone ring and the pyridine nitrogen, allowing for divergent synthetic elaboration . This contrasts with simpler piperazine analogs lacking the pyridyl group, which offer fewer vectors for generating chemical diversity. The compound's utility as a versatile building block is explicitly cited in vendor documentation .

Medicinal Chemistry Synthetic Chemistry Building Blocks

Patent-Protected Therapeutic Relevance for H3 Receptor Modulation

Piperazinyl-pyridine derivatives, including compounds structurally related to 1-(pyridin-3-yl)piperazin-2-one, are claimed in U.S. Patent 7,612,076 as modulators of the histamine H3 receptor [1]. While this patent covers a broad genus, it establishes a precedent for the 3-pyridyl piperazine core as a privileged structure for this target. In contrast, analogs with different heterocyclic substitutions or linkage patterns may not benefit from this established patent space and validated pharmacological profile.

Histamine H3 Receptor Antagonist Neuropsychiatric Disorders

Experimental Data on Cytotoxic Activity Against PC-3 Prostate Cancer Cells

In a study evaluating anticancer activity, a closely related analog of 1-(pyridin-3-yl)piperazin-2-one demonstrated cytotoxic effects against PC-3 prostate cancer cells with an IC₅₀ of 44±5.81 μM [1]. This suggests that the 3-pyridyl piperazinone scaffold may possess inherent anticancer properties, and this specific compound could serve as a valuable tool for probing these mechanisms. The data provide a quantitative benchmark for further structural optimization.

Anticancer Activity Cytotoxicity PC-3 Cells

High-Value Application Scenarios for 1-(Pyridin-3-YL)piperazin-2-one (CAS 345311-00-4) in Research and Development


Sigma-1 Receptor Tool Compound Development

Based on its preferential binding to σ₁ receptors over σ₂ receptors [1], 1-(pyridin-3-yl)piperazin-2-one is an ideal starting point for developing selective σ₁ receptor probes or therapeutics. Researchers can leverage its unique pyridyl nitrogen position to design compounds with reduced σ₂ off-target activity, enhancing the signal-to-noise ratio in neuropharmacological studies focused on σ₁-mediated pathways, such as those involved in methamphetamine addiction or neuroprotection [1].

Medicinal Chemistry Scaffold for CNS Drug Discovery

The compound's balanced physicochemical properties (LogP = 0.018, TPSA = 45.23 Ų) suggest it may exhibit favorable central nervous system (CNS) permeability, positioning it as a valuable scaffold for CNS drug discovery [1]. Its distinct profile compared to more lipophilic or polar regioisomers makes it a strategic choice for optimizing blood-brain barrier penetration while maintaining target engagement. This is particularly relevant for programs targeting neurological or psychiatric disorders.

H3 Receptor Antagonist Lead Optimization

Given the patent protection and established pharmacological relevance of piperazinyl-pyridine derivatives as histamine H3 receptor antagonists [1], this compound serves as a validated core for lead optimization. Medicinal chemists can functionalize the secondary amine or the pyridine ring to modulate potency, selectivity, and ADME properties for H3R-related indications, such as cognitive enhancement or obesity, while benefiting from a known IP landscape [1].

Anticancer Probe Synthesis for Prostate Cancer Research

Leveraging the demonstrated cytotoxic activity of a close analog against PC-3 prostate cancer cells (IC₅₀ = 44±5.81 μM) [1], this compound provides a foundation for synthesizing probes to investigate mechanisms of cancer cell growth inhibition. By derivatizing the piperazinone core, researchers can explore structure-activity relationships (SAR) to improve potency and selectivity for prostate cancer cell lines, potentially identifying new therapeutic leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridin-3-YL)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.